5-(Benzylthio)-3-chloro-1,2,4-thiadiazole

Description

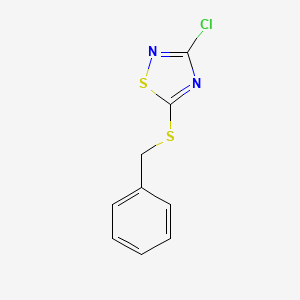

5-(Benzylthio)-3-chloro-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a chlorine atom at position 3 and a benzylthio group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution reactions, where 3,5-dichloro-1,2,4-thiadiazole reacts with benzylthiol under controlled conditions .

Structure

2D Structure

Properties

IUPAC Name |

5-benzylsulfanyl-3-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAXEKHYAISKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676583 | |

| Record name | 5-(Benzylsulfanyl)-3-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36598-31-9 | |

| Record name | 5-(Benzylsulfanyl)-3-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization with Sulfuryl Chloride

This method involves reacting potassium benzyl cyanodithioimidocarbonate with sulfuryl chloride in chloroform.

- A slurry of potassium benzyl cyanodithioimidocarbonate (0.17 mol) in chloroform is cooled to 5°C.

- Sulfuryl chloride (0.20 mol) is added dropwise, followed by stirring at 0°C for 1 hour and refluxing for 3.5 hours.

- The crude product is filtered and concentrated under reduced pressure, yielding 34.2 g (crude) of 3-chloro-5-benzylthio-1,2,4-thiadiazole.

- Purification via fractional distillation provides pure product (BP: 147°C at 0.25 mmHg).

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 45.53 | 45.05 |

| H | 2.91 | 3.00 |

| S | 26.42 | 26.66 |

Phase-Transfer Catalyzed Alkylation

An alternative approach uses benzylisothiourea hydrochloride and perchloromethylmercaptan under phase-transfer conditions.

- Benzylisothiourea hydrochloride (2.02 g), perchloromethylmercaptan (1.86 g), and benzyltriethylammonium chloride (46 mg) are mixed in toluene/water (20:10 mL) at 0°C.

- Aqueous NaOH (1.6 g in 10 mL water) is added dropwise, and the mixture is stirred for 2 hours.

- After extraction with t-butylmethylether and drying, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 20:1), yielding 900 mg of product.

- Reaction efficiency depends on maintaining low temperatures (0°C) to minimize side reactions.

- Phase-transfer catalysts enhance reagent solubility and reaction rate.

Comparative Analysis of Methods

| Parameter | Cyclization Method | Alkylation Method |

|---|---|---|

| Reactants | Potassium benzyl cyanodithioimidocarbonate, sulfuryl chloride | Benzylisothiourea hydrochloride, perchloromethylmercaptan |

| Solvent | Chloroform | Toluene/water |

| Catalyst | None | Benzyltriethylammonium chloride |

| Yield | 34.2 g (crude) | 900 mg (purified) |

| Purification | Fractional distillation | Column chromatography |

| Temperature | Reflux (≈61°C) | 0°C |

Critical Notes

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-3-chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., ethanethiol) in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Nucleophilic Substitution: Substituted thiadiazole derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiadiazole derivatives.

Scientific Research Applications

Agricultural Applications

Biocidal Properties

5-(Benzylthio)-3-chloro-1,2,4-thiadiazole and its derivatives have been recognized for their effectiveness as biocides. They are particularly useful in controlling fungal pathogens in agricultural settings. The compound has shown efficacy against several pathogenic fungi such as Pythium, Fusarium, Rhizoctonia, and Sclerotium, making it valuable for protecting seeds and crops from soil-borne diseases .

| Pathogen | Efficacy |

|---|---|

| Pythium | Effective soil fungicide |

| Fusarium | Protects against root rot |

| Rhizoctonia | Controls damping-off disease |

| Sclerotium | Prevents white mold |

Growth Regulation

In addition to its fungicidal properties, this compound exhibits growth-regulating effects on plants. This can enhance crop yield and health by modulating plant growth responses to environmental stressors .

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as anticancer agents. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives have shown decreased viability in human leukemia (HL-60) and melanoma (SK-MEL-1) cells .

| Cancer Cell Line | Effect Observed |

|---|---|

| HL-60 | Induction of apoptosis |

| SK-MEL-1 | Decreased cell viability |

| HCT-116 | Reduced tumor growth |

Chemical Synthesis Applications

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is utilized in the development of more complex molecules through reactions that modify its functional groups. This versatility makes it a valuable building block in organic synthesis .

Case Study 1: Antifungal Efficacy

A study demonstrated the antifungal efficacy of this compound against Fusarium oxysporum. The compound was applied at varying concentrations to assess its inhibitory effects on fungal growth. Results indicated significant inhibition at concentrations above 100 ppm.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types. The compound was particularly effective against breast cancer cells (MDA-MB-231), reducing proliferation rates significantly compared to control groups .

Mechanism of Action

The mechanism of action of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or proteins involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at position 5 significantly influences physical properties such as melting point, solubility, and molecular weight. Below is a comparative analysis:

*Calculated based on molecular formula C₉H₇ClN₂S₂.

Key Observations :

- Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., 5d) exhibit higher melting points due to increased polarity and hydrogen-bonding capacity compared to thioether analogues .

- Steric Effects : Bulky substituents like 4-tert-butylbenzylthio (3e) reduce crystallinity, resulting in lower melting points (49–50°C) .

Biological Activity

5-(Benzylthio)-3-chloro-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a benzylthio group and a chlorine atom. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines.

In Vitro Studies

The cytotoxic effects of this compound were evaluated using several cancer cell lines:

These results indicate that the compound exhibits potent growth inhibition against these cancer cells.

The mechanism by which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : Studies show that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in MCF-7 cells, preventing further cell division and proliferation .

Antimicrobial Activity

In addition to anticancer properties, this compound also demonstrates antimicrobial activity . Various studies have assessed its efficacy against different bacterial strains.

Antibacterial Studies

The compound has shown activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition (%) | Reference |

|---|---|---|

| Staphylococcus aureus | 85 | |

| Escherichia coli | 76 | |

| Pseudomonas aeruginosa | 70 |

These results suggest that this compound could be a potential candidate for developing new antibacterial agents.

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiadiazoles are known for other pharmacological activities:

- Antifungal Activity : The compound has shown promising antifungal properties against strains like Candida albicans with significant inhibition rates .

- Antidiabetic Effects : Some derivatives have demonstrated potential in managing diabetes through various mechanisms including inhibition of glucose absorption .

Case Studies and Clinical Implications

Recent clinical studies have begun exploring the therapeutic potential of thiadiazoles in more detail. For instance:

- A study on the use of thiadiazole derivatives in combination therapies for cancer treatment showed enhanced efficacy compared to standard treatments alone.

- Investigations into their role as adjunct therapies in managing infections indicate a reduction in resistance development when used alongside conventional antibiotics.

Q & A

Q. How can the synthesis of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole be optimized for improved yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions such as temperature, solvent choice, and catalyst selection. For example:

- Microwave-assisted synthesis (e.g., 80–120°C, 15–30 min) can enhance reaction efficiency compared to classical reflux methods .

- Use of 1,2-dichloroethane as a solvent and thioester intermediates (e.g., 5-amino-1,2,4-thiadiazol-3-yl derivatives) can improve regioselectivity .

- Purification via silica gel chromatography or recrystallization (e.g., ethanol) ensures high purity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzylthio group at position 5 and chlorine at position 3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., 308.44 g/mol for CHNS) .

- X-ray Diffraction (XRD) : For crystal structure determination, particularly to analyze steric effects of the benzylthio group .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. To address this:

- Standardize bioassays : Use identical microbial strains (e.g., E. coli ATCC 25922) and concentrations (e.g., 10–100 µg/mL) for antimicrobial testing .

- Comparative SAR studies : Systematically modify substituents (e.g., replacing benzylthio with pyridyl groups) to isolate activity trends .

- Molecular docking : Validate interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity) using software like AutoDock Vina .

Q. What mechanistic insights exist for the substitution reactions of this compound?

Methodological Answer: The chlorine at position 3 is highly reactive due to electron-withdrawing effects of the thiadiazole ring. Mechanistic studies suggest:

- Nucleophilic aromatic substitution (SNAr) : Reacts with amines or thiols at 60–80°C in DMF .

- Microwave acceleration : Reduces reaction time from hours to minutes via dielectric heating .

- Steric effects : Bulky substituents (e.g., benzylthio) slow down substitution at position 3, favoring position 5 modifications .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage : Keep at -20°C in airtight containers under argon to prevent oxidation of the thioether group .

- Stability testing : Monitor via HPLC every 6 months; degradation products include sulfoxide derivatives .

- Handling : Use gloves and fume hoods due to potential toxicity (LD > 500 mg/kg in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.